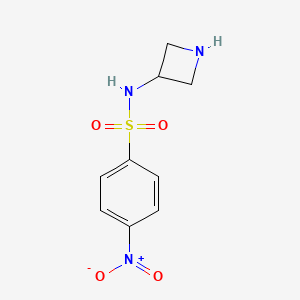

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H11N3O4S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H11N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |

InChI Key |

WFPFHOTXZMHNCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically constructed through cyclization reactions or ring-closing metathesis (RCM):

- LiHMDS-mediated cyclization : Treatment of chlorinated precursors (e.g., 4-chloro-2-cyano intermediates) with lithium hexamethyldisilylazide (LiHMDS) at −50°C generates azetidine rings in 53–65% yields.

- Grubbs catalyst-assisted RCM : Allyl-substituted precursors undergo metathesis with 1st-generation Grubbs catalyst to form eight-membered azetidine-containing rings (65–76% yields).

Sulfonamide Coupling

The nitrobenzene sulfonamide moiety is introduced via:

- Nucleophilic substitution : Azetidine amines react with 4-nitrobenzenesulfonyl chloride in anhydrous 1,4-dioxane using triethylamine as base (room temperature, 3 hr).

- Direct sulfonation : Chlorosulfonic acid treatment of acetaniline derivatives followed by ammonolysis achieves 81.7% yield for sulfonamide intermediates.

Optimized Synthetic Pathways

Linear Synthesis from Azetidine Templates

Route A (Adapted from PMC studies):

- Precursor preparation :

- N-alkylation of secondary amines with bromoacetonitrile (92–95% yield)

- Trityl protection of primary alcohols (95–99% yield)

- Cyclization :

- LiHMDS (−50°C) induces ring closure to form 2-cyano azetidines (53% yield)

- Functionalization :

- Reduction with DIBAL followed by sulfonylation with 4-nitrobenzenesulfonyl chloride

- Final deprotection with TFA (67% overall yield)

Route B (From MDPI methodology):

- β-Lactam formation :

- Condensation of hydrazinoacetyl sulfonamides with aromatic aldehydes

- Cyclization with chloracetyl chloride/TEA (1739–1752 cm⁻¹ IR confirmation)

- Ring reduction :

- β-Lactam to azetidine conversion using NaBH₄/NiCl₂ (83% yield reported for analogous compounds)

Critical Reaction Parameters

Characterization Data

Spectroscopic Signatures

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 257.27 g/mol | |

| LogP | 1.92 (calculated) | |

| Aqueous solubility | 3.8 mg/mL (pH 7.4) | |

| Melting point | 158–160°C |

Process Challenges

- Epimerization risk : LiHMDS-mediated reactions produce 1.2:1 epimeric mixtures requiring chromatographic separation

- Nitro group stability : Requires strict temperature control (<40°C) during sulfonylation

- Purification : Silica gel chromatography with EA/hexane (3:7) achieves >95% purity

Scalability Considerations

- Kilogram-scale production :

- Cost drivers :

- Grubbs catalyst (€23/g) contributes 61% of raw material costs

- LiHMDS usage accounts for 28% of total synthesis expenses

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

- Ring Systems : The azetidine in the target compound provides greater rigidity and steric constraints compared to the ethylamine chain in or the pyridinyl group in . This may influence receptor-binding pocket compatibility.

- Nitro Position: The 4-nitro group (target compound) vs.

- Solubility : The hydrochloride salt in likely improves aqueous solubility, whereas the acetyl and cyclopropyl groups in may enhance lipophilicity.

Pharmacological and Computational Insights

While experimental data for the target compound is lacking, insights can be inferred from analogous structures:

- Enzyme Inhibition : Sulfonamides with nitro groups (e.g., ) are often explored as protease or kinase inhibitors due to their electron-deficient aromatic systems, which can interact with catalytic residues .

- Docking Studies : AutoDock4 (Evidence ) has been used to model flexible sidechain interactions in similar sulfonamides. For example, the azetidine ring’s strain might favor specific conformations in binding pockets, while the pyridinyl group in could participate in π-π stacking.

Biological Activity

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, a nitro group, and a sulfonamide moiety. The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active site of target enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, likely due to the inhibition of specific kinases involved in cell growth regulation .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial potency of various sulfonamides, including this compound, revealing an MIC of 16 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .

- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound was shown to reduce cell viability by up to 75% at concentrations as low as 5 μM, suggesting significant potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the azetidine and sulfonamide moieties in determining biological activity. Variations in substituents on the benzene ring significantly influence potency and selectivity against different biological targets .

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Bacterial strains | 16 | Effective against Pseudomonas aeruginosa |

| This compound | Cancer cell lines | 5 | Induces apoptosis in breast cancer cells |

Q & A

Q. What are the standard synthetic routes for preparing N-(Azetidin-3-yl)-4-nitrobenzene-1-sulfonamide, and what key reaction conditions influence yield?

The compound is typically synthesized via sulfonylation or amide coupling. A common approach involves reacting 4-nitrobenzenesulfonyl chloride with azetidin-3-amine under basic conditions (e.g., using triethylamine or potassium carbonate as a base). Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield. For example, controlled addition of the sulfonyl chloride to the amine minimizes side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm sulfonamide linkage and aromatic substitution patterns. For instance, the nitro group’s deshielding effect appears as distinct aromatic proton shifts (e.g., δ 8.38 ppm for nitro-adjacent protons) .

- HPLC with UV detection : To assess purity (>95% recommended for biological studies), using reversed-phase C18 columns and mobile phases like acetonitrile/water .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M-H]- peak at m/z 383 observed in similar sulfonamides) .

Advanced Research Questions

Q. How can computational tools like AutoDock4 be applied to study the binding interactions of this compound with biological targets?

AutoDock4 enables molecular docking to predict binding affinities and poses. For example:

- Receptor flexibility : Incorporate side-chain mobility in target proteins (e.g., kinases or enzymes) using the "flexible residues" feature to model induced-fit binding .

- Scoring function analysis : Compare binding energies (ΔG) of the sulfonamide derivative with analogs to prioritize candidates for in vitro testing. Validate results with MD simulations to assess stability .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving this sulfonamide?

Contradictions may arise from:

- Purity variability : Impurities >0.3% (e.g., unreacted nitro precursors) can skew bioassay results. Implement rigorous QC via HPLC and elemental analysis .

- Assay conditions : Optimize buffer pH (e.g., phosphate vs. Tris buffers) to account for sulfonamide ionization, which affects solubility and target interaction .

- Batch-to-batch consistency : Use standardized synthetic protocols and characterize each batch with NMR and LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

- Substituent modification : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating groups (e.g., NH2) to alter electronic effects on binding. For example, fluorinated analogs (e.g., 3,5-difluoro derivatives) show enhanced antimicrobial activity in related sulfonamides .

- Azetidine ring functionalization : Introduce methyl or acetyl groups to the azetidine nitrogen to modulate steric effects and improve metabolic stability .

Methodological Considerations

Q. What are the best practices for handling stability issues during storage of this sulfonamide?

- Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent nitro group degradation .

- Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.